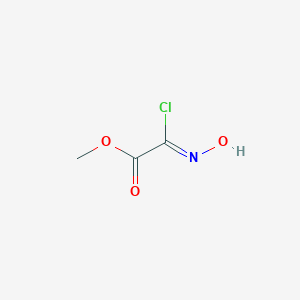

methyl (2Z)-2-chloro-2-hydroxyiminoacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

30673-27-9 |

|---|---|

Molecular Formula |

C3H4ClNO3 |

Molecular Weight |

137.52 g/mol |

IUPAC Name |

methyl (2E)-2-chloro-2-hydroxyiminoacetate |

InChI |

InChI=1S/C3H4ClNO3/c1-8-3(6)2(4)5-7/h7H,1H3/b5-2+ |

InChI Key |

QGSZBXNCEKAJIH-GORDUTHDSA-N |

SMILES |

COC(=O)C(=NO)Cl |

Isomeric SMILES |

COC(=O)/C(=N\O)/Cl |

Canonical SMILES |

COC(=O)C(=NO)Cl |

Synonyms |

Methyl Chlorooximidoacetate; Methyl Chlorooximinoacetate; Chloro-glyoxylic Acid Methyl Ester 2-Oxime |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Methyl (2Z)-2-chloro-2-hydroxyiminoacetate

CAS Number: 30673-27-9 (for methyl 2-chloro-2-hydroxyiminoacetate, stereochemistry often not specified)

Introduction

Methyl (2Z)-2-chloro-2-hydroxyiminoacetate is a chemical intermediate of significant interest, particularly in the synthesis of agrochemicals and pharmaceuticals. Its structure, featuring a reactive chlorooxime moiety and an ester group, makes it a versatile building block for the creation of more complex molecules. This guide provides a comprehensive overview of its known properties, a detailed potential synthesis protocol, and its applications, with a focus on its role in the development of fungicidal agents. While the CAS number 30673-27-9 is commonly assigned to methyl 2-chloro-2-hydroxyiminoacetate, it is important to note that the stereochemistry is not always explicitly defined in supplier and regulatory documents. The (2Z)-isomer is often the desired stereoisomer for specific biological applications.

Physicochemical Properties

The following table summarizes the available physicochemical data for methyl 2-chloro-2-hydroxyiminoacetate. It is important to note that experimental values can vary between different sources and batches.

| Property | Value | Source |

| Molecular Formula | C₃H₄ClNO₃ | N/A |

| Molecular Weight | 137.52 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | 70-74 °C | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in many organic solvents. | N/A |

| SMILES | COC(=O)C(=N/O)\Cl | N/A |

| InChI | InChI=1S/C3H4ClNO3/c1-7-3(6)2(4)5-8/h8H,1H3/b5-2- | N/A |

Experimental Protocols: Synthesis

A detailed experimental protocol for the synthesis of this compound is not extensively reported in publicly available literature. However, a plausible and commonly employed method for the synthesis of α-halo-α-oximino esters involves the nitrosation of an α-chloro ester. The following protocol is a generalized procedure based on established chemical principles for similar transformations.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Materials:

-

Methyl chloroacetate

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl) or another suitable acid

-

Water

-

An organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Anhydrous magnesium sulfate or sodium sulfate for drying

-

Ice bath

Procedure:

-

Preparation of the Reaction Mixture: In a well-ventilated fume hood, dissolve methyl chloroacetate in a suitable solvent and cool the mixture in an ice bath to 0-5 °C.

-

Acidification: Slowly add a solution of hydrochloric acid to the cooled mixture while maintaining the temperature below 5 °C.

-

Nitrosation: Prepare a solution of sodium nitrite in water and add it dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature remains between 0-5 °C. The reaction is typically exothermic.

-

Reaction Monitoring: Stir the reaction mixture at 0-5 °C for an additional 1-2 hours after the addition of sodium nitrite is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether) two to three times.

-

Washing and Drying: Combine the organic extracts and wash them with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the desired this compound as a solid. The Z-isomer is often the thermodynamically more stable product in such reactions.

Characterization:

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and stereochemistry.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (C=O, C=N, O-H).

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Melting Point Analysis: To assess the purity of the compound.

Applications in Drug Development and Agrochemicals

This compound is a key intermediate in the synthesis of various biologically active compounds, most notably a class of fungicides known as strobilurins and their analogues. The oximinoacetate moiety is a critical pharmacophore in these fungicides.

Role in Fungicide Synthesis:

The compound serves as a building block for constructing the toxophore part of the fungicide molecule. The general workflow involves the reaction of this compound with a substituted phenol or other nucleophilic aromatic ring system.

Caption: General workflow for the synthesis of oximinoacetate fungicides.

This reaction, typically a nucleophilic substitution, results in the formation of an ether linkage, connecting the oximinoacetate group to the rest of the fungicide scaffold. The (Z)-configuration of the oxime is often crucial for the fungicidal activity of the final product.

Signaling Pathways

There is no available scientific literature to suggest that this compound itself is directly involved in any specific signaling pathways. Its biological relevance lies in its role as a synthetic intermediate for the production of biologically active molecules, such as fungicides. The resulting fungicides, in turn, exert their effects by inhibiting specific enzymes in the fungal respiratory chain, thereby disrupting cellular energy production.

Conclusion

This compound is a valuable chemical intermediate with established applications in the synthesis of agrochemicals. While a dedicated CAS number for the (2Z)-isomer is not consistently used, its importance in the stereospecific synthesis of fungicides is well-recognized. The provided synthesis protocol, based on general chemical principles, offers a reliable method for its preparation in a laboratory setting. Further research into its reactivity and the development of more efficient and stereoselective synthetic routes will continue to be of interest to the chemical and life sciences communities.

An In-depth Technical Guide to Methyl (2Z)-2-chloro-2-hydroxyiminoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl (2Z)-2-chloro-2-hydroxyiminoacetate is a chemical compound with potential applications in organic synthesis and pharmaceutical development. This technical guide provides a summary of its known chemical properties, based on available data. However, it is important to note that detailed experimental data for this specific compound is limited in publicly accessible scientific literature. Much of the available information is inferred from related compounds, particularly its ethyl ester counterpart.

Chemical Identity and Physical Properties

This compound is an organic compound featuring a chlorooxime functional group and a methyl ester. Its basic identifiers are well-established.[1][2]

Table 1: General Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | methyl (2Z)-2-chloro-2-(hydroxyimino)acetate | N/A |

| CAS Number | 30673-27-9 | [1] |

| Molecular Formula | C₃H₄ClNO₃ | [1] |

| Molecular Weight | 137.52 g/mol | [1] |

| SMILES | COC(=O)C(=NO)Cl | [1] |

Despite its commercial availability, specific, experimentally determined physical properties such as melting point, boiling point, and solubility for this compound are not readily found in scientific databases. For the structurally similar (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate (CAS 14337-43-0), a melting point of 70-76 °C has been reported.

Synthesis and Reactivity

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, general methods for the preparation of α-oximino esters are well-documented.[3][4][5] A common approach involves the nitrosation of a corresponding β-keto ester or a related active methylene compound.

A plausible synthetic pathway for this compound could be inferred from the synthesis of its ethyl ester. This typically involves the reaction of the parent ester (methyl chloroacetate) with a nitrosating agent. For instance, the synthesis of the ethyl ester involves treating glycine ester hydrochloride with hydrochloric acid and sodium nitrite.[6] A similar approach starting from a suitable methyl ester precursor could likely yield the target compound. Another potential precursor is methyl chlorooxoacetate (CAS 5781-53-3), which could react with hydroxylamine.[7]

Diagram 1: Plausible General Synthesis Workflow

Caption: General workflow for the synthesis of α-oximino esters.

Reactivity and Potential Applications

The reactivity of this compound is dictated by its functional groups. The oxime moiety can undergo various transformations, including reduction to an amino group, making it a precursor for the synthesis of α-amino acids.[8] The chloro group is a potential leaving group, allowing for nucleophilic substitution reactions.

Based on the applications of the ethyl ester, this compound is likely a versatile intermediate in the synthesis of various heterocyclic compounds. The ethyl ester has been used in the preparation of isoxazolines and as a precursor to generate nitrile oxides in situ for cycloaddition reactions.

One vendor suggests that methyl 2-chloro-2-(hydroxyimino)acetate is a benzyl derivative of nikkomycin and may inhibit bacterial growth by targeting dehydrogenase and binding to lysine residues.[1] However, this information is not substantiated by peer-reviewed experimental studies in the available literature. Its use as an intermediate in the synthesis of fungicides has also been noted in industrial contexts.[9][10]

Spectroscopic Data

No specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound was found in the searched literature. For compounds with similar structural motifs, such as other α-oximino esters, characteristic spectral features would be expected. For example, in an IR spectrum, one would anticipate peaks corresponding to the C=O of the ester, the C=N of the oxime, and the O-H of the oxime. In ¹H NMR, a singlet for the methyl ester protons would be expected, along with a signal for the hydroxyl proton of the oxime.

Safety and Handling

Detailed toxicological data for this compound is not available. For the related ethyl ester, hazard classifications include skin irritation, serious eye damage, and potential for respiratory irritation and sensitization. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a chemical intermediate with potential utility in synthetic and medicinal chemistry. While its basic chemical identity is established, there is a notable lack of detailed, publicly available experimental data regarding its physical properties, specific synthesis protocols, and reactivity. Researchers and drug development professionals interested in this compound may need to perform their own characterization or rely on inferences from closely related analogues. Further research is required to fully elucidate the chemical and biological properties of this compound.

References

- 1. Methyl 2-chloro-2-(hydroxyimino)acetate | 30673-27-9 | FBA67327 [biosynth.com]

- 2. 1347739-10-9,2-(4-bromophenyl)ethene-1-sulfonyl chloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Preparation of α-amino-acids through α-oximino-esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. (Z)-Ethyl 2-chloro-2-(hydroxyiMino)acetate synthesis - chemicalbook [chemicalbook.com]

- 7. Methyl chloroglyoxylate | C3H3ClO3 | CID 79846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and Fungicidal Activity of Novel Chloro-Containing 1-Aryl-3-oxypyrazoles with an Oximino Ester or Oximino Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. environmentclearance.nic.in [environmentclearance.nic.in]

An In-depth Technical Guide to Methyl (2Z)-2-chloro-2-hydroxyiminoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of methyl (2Z)-2-chloro-2-hydroxyiminoacetate, a molecule of interest in synthetic and medicinal chemistry. While direct primary literature on the discovery and biological activity of the methyl ester is limited, this guide consolidates available information and draws parallels from its closely related ethyl ester analog, (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate. This document details the probable synthetic pathway, physical and chemical properties, and a hypothesized mechanism of action as an antibacterial agent through the inhibition of key metabolic dehydrogenases. Experimental protocols, quantitative data, and a proposed signaling pathway are presented to facilitate further research and development.

Introduction

This compound (C₃H₄ClNO₃, CAS No: 30673-27-9) is an alpha-chloro-alpha-oximino ester that has been noted for its potential biological activities. Commercial suppliers suggest it may act as an antibacterial agent by inhibiting dehydrogenase enzymes involved in amino acid metabolism[1]. The core functional groups of this molecule—a methyl ester, a chloro-substituted carbon, and a hydroxyimino (oxime) group—make it a versatile synthon for the preparation of more complex heterocyclic compounds and a candidate for biological screening. This guide aims to provide a detailed technical resource by compiling the available data and proposing experimental and mechanistic frameworks based on closely related analogs.

Physicochemical Properties

| Property | Value (Methyl Ester) | Value (Ethyl Ester Analog) | Reference |

| Molecular Formula | C₃H₄ClNO₃ | C₄H₆ClNO₃ | [1] |

| Molecular Weight | 137.52 g/mol | 151.55 g/mol | [2] |

| CAS Number | 30673-27-9 | 14337-43-0 | [1][2] |

| Physical Form | Not specified | Solid, powder to crystal | [2] |

| Melting Point | Not specified | 70-76 °C | [2] |

| Boiling Point | Not specified | 230.5±23.0 °C (Predicted) | [3] |

| pKa | Not specified | 7.60±0.10 (Predicted) | [3] |

| Solubility | Not specified | Soluble in Methanol | [3] |

Synthesis and Discovery

The "discovery" of this compound is not well-documented in a single, seminal publication. It is likely that this compound was first synthesized as an intermediate in a larger synthetic effort, a common occurrence for such reactive small molecules.

A plausible and detailed synthetic protocol can be adapted from the established synthesis of its ethyl ester analog, (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate[3][4]. The reaction proceeds via the nitrosation of the corresponding amino acid ester hydrochloride.

Proposed Experimental Protocol for the Synthesis of this compound

This protocol is adapted from the synthesis of the ethyl ester analog and should be optimized for the methyl ester.

Materials:

-

Glycine methyl ester hydrochloride

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Water (H₂O)

-

Diethyl ether (or other suitable organic solvent for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Reaction Mixture: In a flask equipped with a magnetic stirrer and cooled to -5°C in an ice-salt bath, dissolve glycine methyl ester hydrochloride in water. Slowly add concentrated hydrochloric acid while maintaining the low temperature.

-

Nitrosation: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cooled glycine methyl ester hydrochloride solution. A second equivalent of sodium nitrite solution is then added. The reaction mixture is stirred at 0°C for approximately 45-60 minutes. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, add a brine solution to the mixture.

-

Extraction: Extract the aqueous mixture with diethyl ether.

-

Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product.

-

Purification: The resulting this compound should be used immediately in the next step or can be purified by column chromatography on silica gel if necessary. The yield for the analogous ethyl ester synthesis is reported to be 76%[4].

Synthesis Workflow

Caption: Proposed workflow for the synthesis of the target compound.

Proposed Biological Activity and Mechanism of Action

While not substantiated by primary scientific literature, commercial sources suggest that this compound exhibits antibacterial properties through the inhibition of dehydrogenase enzymes[1]. Dehydrogenases are critical enzymes in cellular metabolism, participating in pathways such as the citric acid (TCA) cycle and the glyoxylate cycle. The glyoxylate cycle is particularly important for bacteria and fungi to survive in environments where simple sugars are scarce[1][5].

A plausible mechanism of action for an antibacterial agent with this structure is the inhibition of a key dehydrogenase in a vital metabolic pathway. Succinate dehydrogenase (SDH), also known as complex II of the electron transport chain, is a well-established target for fungicides and could be a target for antibacterial agents[6]. SDH catalyzes the oxidation of succinate to fumarate in the TCA cycle[7]. Inhibition of SDH would disrupt the TCA cycle and cellular respiration, leading to cell death.

Hypothetical Signaling Pathway: Inhibition of Succinate Dehydrogenase

The following diagram illustrates a hypothetical mechanism where this compound acts as an inhibitor of succinate dehydrogenase (SDH), disrupting the citric acid cycle. It is important to note that this is a proposed pathway based on the functional class of the molecule and requires experimental validation.

Caption: Proposed inhibition of Succinate Dehydrogenase.

Conclusion and Future Directions

This compound is a reactive chemical intermediate with potential as a precursor for various heterocyclic compounds and as a biologically active agent. While there is a lack of comprehensive primary literature on this specific compound, by examining its ethyl ester analog, a reliable synthetic route can be proposed. The suggested antibacterial activity through dehydrogenase inhibition presents an intriguing avenue for future research.

To further elucidate the potential of this molecule, the following steps are recommended:

-

Definitive Synthesis and Characterization: The proposed synthesis should be carried out, and the product should be fully characterized using modern spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry) to provide definitive quantitative data.

-

Biological Screening: The compound should be screened against a panel of pathogenic bacteria to confirm its antibacterial activity and determine its spectrum of action and minimum inhibitory concentration (MIC).

-

Mechanism of Action Studies: If antibacterial activity is confirmed, detailed enzymatic assays should be performed to identify the specific dehydrogenase(s) inhibited. This would validate or refute the proposed mechanism of action and could reveal novel therapeutic targets.

This technical guide provides a foundational resource for researchers interested in this compound, summarizing the current state of knowledge and outlining a clear path for future investigation.

References

- 1. Glyoxylate cycle - Wikipedia [en.wikipedia.org]

- 2. 氯代肟基乙酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 3. 2-CHLORO-2-HYDROXYIMINOACETIC ACID ETHYL ESTER | 14337-43-0 [chemicalbook.com]

- 4. (Z)-Ethyl 2-chloro-2-(hydroxyiMino)acetate synthesis - chemicalbook [chemicalbook.com]

- 5. Inhibitors of the Glyoxylate Cycle Enzyme ICL1 in Candida albicans for Potential Use as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Methyl (2Z)-2-chloro-2-hydroxyiminoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl (2Z)-2-chloro-2-hydroxyiminoacetate is a molecule of significant interest due to its documented antibacterial properties. This technical guide provides a comprehensive review of its synthesis, physicochemical properties, and biological activity, with a focus on its mechanism of action as a dehydrogenase inhibitor. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Chemical Properties and Data

This compound is a halogenated oxime derivative with the chemical formula C₃H₄ClNO₃.[1] Its structural and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃H₄ClNO₃ | [1] |

| Molecular Weight | 137.52 g/mol | [1] |

| CAS Number | 30673-27-9 | [1] |

| SMILES | COC(=O)C(=NO)Cl | [1] |

| Predicted 1H NMR | See Table 2 | Predicted |

| Predicted 13C NMR | See Table 3 | Predicted |

| Predicted IR Spectrum | See Table 4 | Predicted |

| Predicted Mass Spectrum | See Table 5 | Predicted |

Spectroscopic Data (Predicted)

Due to the limited availability of experimental spectroscopic data in the public domain, the following tables provide predicted spectral characteristics for this compound. These predictions are based on standard spectroscopic principles and data from analogous structures.

Table 2: Predicted 1H NMR Spectral Data (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.9 | Singlet | 3H | -OCH₃ |

| ~8.5 | Singlet (broad) | 1H | -NOH |

Table 3: Predicted 13C NMR Spectral Data (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~53 | -OCH₃ |

| ~140 | C=N |

| ~160 | C=O |

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm-1) | Functional Group |

| 3200-3500 (broad) | O-H stretch (oxime) |

| ~1730 | C=O stretch (ester) |

| ~1640 | C=N stretch (oxime) |

| ~1200 | C-O stretch (ester) |

| ~750 | C-Cl stretch |

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Fragment |

| 137/139 | [M]⁺ (parent ion with 35Cl/37Cl isotopes) |

| 106/108 | [M - OCH₃]⁺ |

| 78/80 | [M - COOCH₃]⁺ |

| 59 | [COOCH₃]⁺ |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through two primary routes, as outlined in the patent literature.[2] Both methods involve the formation of a methyl 2-hydroxyiminoacetate intermediate, followed by chlorination.

Synthetic Pathways Overview

Caption: Overview of the two primary synthetic routes to the target compound.

Detailed Experimental Protocol (Inferred from Related Syntheses)

The following protocol is a detailed, practical guide inferred from general procedures for the synthesis of related α-chloro oximes.

Step 1: Synthesis of Methyl 2-hydroxyiminoacetate

Caption: Workflow for the synthesis of the intermediate, methyl 2-hydroxyiminoacetate.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve chloral hydrate (1 equivalent) in methanol.

-

Addition of Reagents: Slowly add an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.1 equivalents) to the methanolic solution of chloral hydrate.

-

Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure methyl 2-hydroxyiminoacetate.

Step 2: Chlorination of Methyl 2-hydroxyiminoacetate

Caption: Workflow for the chlorination of the intermediate to yield the final product.

-

Reaction Setup: Dissolve methyl 2-hydroxyiminoacetate (1 equivalent) in a suitable inert solvent such as dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Chlorination: Cool the solution to 0°C in an ice bath. Add N-chlorosuccinimide (NCS) (1.1 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5°C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the complete consumption of the starting material.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography to yield this compound.

Biological Activity and Mechanism of Action

This compound has been identified as an antibacterial agent.[1] Its primary mechanism of action is the inhibition of dehydrogenase enzymes, which are crucial for amino acid metabolism in bacteria.[1]

Antibacterial Activity

While the compound is known to inhibit bacterial growth, specific quantitative data such as Minimum Inhibitory Concentration (MIC) values against a panel of bacterial strains are not widely reported in the literature. Further research is required to fully characterize its antibacterial spectrum and potency.

Mechanism of Action: Dehydrogenase Inhibition

The proposed mechanism of action involves the inhibition of dehydrogenase enzymes. It is also suggested that the molecule binds to lysine residues on the bacterial cell surface, which interferes with protein synthesis.[1]

Caption: Proposed dual mechanism of antibacterial action.

The α-keto-oxime functionality is likely crucial for the interaction with the dehydrogenase active site. The electron-withdrawing chlorine atom may enhance the electrophilicity of the carbon atom of the C=N bond, making it susceptible to nucleophilic attack by residues within the enzyme's active site.

Conclusion

This compound is a promising antibacterial compound with a clear, albeit generally understood, mechanism of action. This guide provides a foundational understanding of its chemistry and biology. Further research is warranted to fully elucidate its antibacterial spectrum through quantitative assays and to obtain experimental spectroscopic data to confirm its structure. The detailed synthetic protocols and mechanistic insights presented herein should facilitate future investigations into this and related molecules for the development of novel antimicrobial agents.

References

Spectroscopic and Synthetic Profile of Methyl (2Z)-2-chloro-2-hydroxyiminoacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic properties and a plausible synthetic route for methyl (2Z)-2-chloro-2-hydroxyiminoacetate (CAS No: 30673-27-9). Due to the absence of publicly available experimental spectroscopic data for this specific compound, this guide presents predicted spectroscopic data based on established theoretical models. This includes predicted ¹H NMR and ¹³C NMR spectra, expected characteristic infrared (IR) absorption frequencies, and a plausible mass spectrometry (MS) fragmentation pattern. Furthermore, a comprehensive experimental protocol for its synthesis via oximation of a suitable precursor is detailed, accompanied by a workflow diagram for clarity. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, agrochemistry, and materials science who are interested in the synthesis and characterization of functionalized oximes.

Introduction

This compound is a functionalized organic molecule belonging to the class of α-chloro-α-oximino esters. This structural motif is of significant interest in synthetic and medicinal chemistry due to its versatile reactivity and potential biological activity. The presence of a chloro group, an oxime, and an ester functionality within a small molecular framework makes it a valuable building block for the synthesis of more complex heterocyclic compounds and other target molecules. This guide aims to provide a foundational understanding of its spectroscopic characteristics and a practical approach to its synthesis, thereby facilitating its use in research and development.

Predicted Spectroscopic Data

Given the lack of experimentally acquired spectra in the public domain, the following data have been generated using computational prediction tools and analysis of characteristic functional group frequencies.

Predicted Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra were predicted for this compound in a standard deuterated solvent such as CDCl₃.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.5 - 11.5 | Singlet | 1H | N-OH |

| ~3.9 - 4.1 | Singlet | 3H | -OCH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~160 - 165 | C =O (Ester) |

| ~140 - 145 | C =NOH |

| ~53 - 55 | -OC H₃ |

Predicted Infrared (IR) Spectroscopy Data

The following table summarizes the expected characteristic absorption bands for the key functional groups present in the molecule.

Table 3: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500 - 3200 (broad) | O-H stretch | N-OH |

| ~1740 - 1720 (strong) | C=O stretch | Ester |

| ~1650 - 1620 (medium) | C=N stretch | Oxime |

| ~1250 - 1050 (strong) | C-O stretch | Ester |

| ~800 - 600 (medium) | C-Cl stretch | Alkyl Halide |

Predicted Mass Spectrometry (MS) Data

For electron ionization mass spectrometry (EI-MS), the following table outlines the expected major fragments. The molecular ion peak (M⁺) is expected at m/z 137 for the ³⁵Cl isotope and m/z 139 for the ³⁷Cl isotope, with an approximate ratio of 3:1.

Table 4: Plausible Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 137/139 | [M]⁺ (Molecular Ion) |

| 106/108 | [M - OCH₃]⁺ |

| 78/80 | [M - COOCH₃]⁺ |

| 59 | [COOCH₃]⁺ |

Experimental Protocols

The following section details a plausible and generalized protocol for the synthesis and characterization of this compound.

Synthesis of this compound

This synthesis is based on the oximation of methyl 2-chloro-3-oxobutanoate.

Materials:

-

Methyl 2-chloro-3-oxobutanoate

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa) or other suitable base

-

Ethanol or Methanol

-

Water

-

Dichloromethane or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2-chloro-3-oxobutanoate (1 equivalent) in ethanol (or methanol) to a concentration of approximately 0.5 M.

-

Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents). The sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt.

-

Reaction: Stir the mixture at room temperature for 2-4 hours or gently heat to reflux (50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add water and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization to obtain the pure this compound.

Spectroscopic Characterization

Instrumentation:

-

NMR: 400 MHz or 500 MHz NMR spectrometer

-

IR: Fourier Transform Infrared (FTIR) spectrometer

-

MS: Gas Chromatography-Mass Spectrometer (GC-MS) or other suitable mass spectrometer

Protocols:

-

NMR Spectroscopy: Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Acquire ¹H and ¹³C NMR spectra.

-

IR Spectroscopy: Acquire the IR spectrum of the purified product. If the product is a solid, this can be done using a KBr pellet or as a mull. If it is an oil, a thin film between salt plates can be used.

-

Mass Spectrometry: Prepare a dilute solution of the purified product in a volatile organic solvent (e.g., methanol or dichloromethane). Analyze by GC-MS or direct infusion ESI-MS to determine the mass-to-charge ratio of the molecular ion and its fragmentation pattern.

Workflow and Pathway Visualization

The following diagrams illustrate the proposed synthetic pathway and the general experimental workflow.

Caption: Synthetic pathway for this compound.

Caption: General experimental workflow from synthesis to analysis.

physical and chemical properties of methyl (2Z)-2-chloro-2-hydroxyiminoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl (2Z)-2-chloro-2-hydroxyiminoacetate is a halogenated oxime ester with potential applications in chemical synthesis and as a biologically active agent. This technical guide provides a summary of its known properties, including its chemical structure, molecular formula, and molecular weight. Due to the limited availability of detailed experimental data in publicly accessible literature, this document also discusses the general characteristics of related chloro-oxime esters to provide a contextual understanding. A speculative synthetic workflow and a diagram of its chemical relationships are presented to guide further research.

Core Properties

Table 1: Molecular and Chemical Identity

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 30673-27-9 | N/A |

| Molecular Formula | C₃H₄ClNO₃ | N/A |

| Molecular Weight | 137.52 g/mol | N/A |

| Canonical SMILES | COC(=O)C(=NO)Cl | N/A |

| InChI Key | Not available | N/A |

Table 2: Physical and Chemical Properties

| Property | Value | Notes |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Density | Data not available | N/A |

| Solubility | Data not available | N/A |

| pKa | Data not available | N/A |

Spectroscopic Data

Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry for this compound are not available in the reviewed literature.

Synthesis and Reactivity

Potential Synthetic Pathway

A plausible synthetic route to this compound could involve the oximation of a suitable precursor followed by chlorination. A hypothetical workflow is presented below.

An In-depth Technical Guide to the Safe Handling of Methyl (2Z)-2-chloro-2-hydroxyiminoacetate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl (2Z)-2-chloro-2-hydroxyiminoacetate is a research chemical with limited publicly available safety information. This guide provides a framework for its safe handling, storage, and disposal, emphasizing a cautious approach due to the unknown toxicological profile. The core principles outlined are based on established safety protocols for handling chlorinated organic compounds and other reactive chemical classes. All quantitative data presented is for analogous compounds and should be considered indicative rather than definitive.

Hazard Assessment

Due to the lack of specific data for this compound, a hazard assessment must be inferred from its structural motifs: a chlorinated carbon, a hydroxyimino (oxime) group, and a methyl ester.

Inferred Potential Hazards:

-

Toxicity: Many chlorinated organic compounds are toxic and can have detrimental effects on human health, potentially causing organ damage or being carcinogenic.[1] The presence of the oxime group could also contribute to toxicity.

-

Irritation: The compound is likely to be an irritant to the skin, eyes, and respiratory tract. Direct contact should be avoided.

-

Sensitization: Similar to other reactive organic molecules, there is a potential for allergic skin reactions upon repeated exposure.

-

Reactivity: While the product is expected to be chemically stable under standard ambient conditions, the stability of chlorinated organics can be compromised by contact with air or water, leading to slow hydrolysis and the potential formation of hydrochloric acid (HCl).[2]

The following table summarizes GHS hazard classifications for a structurally similar compound, methyl 2-chloro-2-methylpropanoate, to provide a potential, albeit non-definitive, hazard profile.

Table 1: GHS Hazard Classifications for an Analogous Compound (Methyl 2-chloro-2-methylpropanoate)

| Hazard Class | Hazard Statement |

| Flammable liquids | H226: Flammable liquid and vapor |

| Skin corrosion/irritation | H315: Causes skin irritation |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation |

Source: PubChem CID 211144

Physical and Chemical Properties (Predicted/Analogous)

Without a dedicated SDS, the exact physical and chemical properties of this compound are unknown. The table below lists predicted properties for a closely related analog, (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate. These values should be used for estimation purposes only.

Table 2: Predicted Physicochemical Properties of (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate

| Property | Predicted Value |

| Molecular Formula | C4H6ClNO3 |

| Molar Mass | 151.55 g/mol |

| Density | 1.36±0.1 g/cm³ |

| Boiling Point | 230.5±23.0 °C |

| pKa | 7.60±0.10 |

Source: ChemBK[3]

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Given the unknown hazards, a stringent set of handling protocols is required.

4.1 Engineering Controls

-

All work with this compound, including weighing and dilutions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[4]

-

A safety shower and eyewash station must be readily accessible and tested regularly.[2][5]

4.2 Personal Protective Equipment (PPE)

The following table outlines the minimum required PPE for handling this compound.

Table 3: Recommended Personal Protective Equipment (PPE)

| Body Part | Protection |

| Eyes/Face | Chemical safety goggles and a face shield are mandatory. |

| Skin | A flame-resistant lab coat and appropriate gloves are required. Consider double-gloving with nitrile or other chemically resistant gloves.[1] The capability of gloves to protect against chemicals should meet standards such as EN 374.[5] |

| Respiratory | Respiratory protection is generally not required when working in a functional fume hood. In case of a spill or ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2] |

Storage and Disposal

5.1 Storage

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

-

Keep containers tightly closed.

-

Store in vessels made of appropriate materials, such as carbon steel or stainless steel if rust contamination is a concern. Avoid aluminum, magnesium, and zinc.[2][5]

5.2 Disposal

-

Dispose of waste in designated "CHEMICAL/HAZARDOUS WASTE FOR DISPOSAL" containers.[1]

-

Do not dispose of with household garbage or allow it to reach the sewage system.[6]

-

All disposal must be in accordance with local, regional, and national regulations.

Emergency Procedures

Table 4: Emergency Response Protocols

| Incident | Protocol |

| Spill | For minor spills, use a spill kit with absorbent pads.[1] For larger spills, evacuate the area and contact emergency services.[1] Ensure adequate ventilation. Prevent the spill from entering drains. |

| Fire | Use dry chemical, carbon dioxide, foam, or water spray to extinguish fires.[2] Water may be ineffective but can be used to cool fire-exposed containers.[2] |

| Inhalation | Move the affected person to fresh air.[1] If symptoms such as coughing or shortness of breath develop, seek immediate medical attention.[1] |

| Skin Contact | Immediately flush the affected area with cool water for at least 15 minutes.[1] Remove contaminated clothing.[1] If irritation persists, seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[7] Seek immediate medical attention. |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Visualized Workflows

The following diagrams illustrate the logical flow for safely handling a research chemical with an unknown hazard profile.

Caption: Workflow for safe handling of research chemicals.

Caption: Logical flow for emergency response procedures.

References

stability of methyl (2Z)-2-chloro-2-hydroxyiminoacetate

An In-depth Technical Guide on the Stability of Methyl (2Z)-2-chloro-2-hydroxyiminoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the , a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Due to the limited availability of direct stability data in publicly accessible literature, this guide integrates general principles of chemical stability, knowledge of analogous structures, and standardized forced degradation testing protocols to project the stability profile of this compound. It outlines potential degradation pathways and provides detailed, adaptable experimental protocols for researchers to generate specific stability data. This document aims to be a foundational resource for professionals working with this and structurally related molecules, enabling informed decisions in drug development, formulation, and regulatory submissions.

Introduction

This compound is a functionalized oxime ester containing reactive centers, including a chloro group, a hydroxyimino group, and a methyl ester. These functional groups are susceptible to various degradation pathways, such as hydrolysis, photolysis, and thermal decomposition. Understanding the stability of this molecule is critical for ensuring the quality, safety, and efficacy of any resulting final product.

While specific, quantitative stability data for this compound is not extensively reported in peer-reviewed journals, general principles of organic chemistry and established guidelines for stability testing provide a robust framework for assessing its stability. This guide will leverage these principles to provide a detailed technical overview.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃H₄ClNO₃ |

| Molecular Weight | 137.52 g/mol |

| Appearance | Solid |

| Melting Point | 70-76 °C[1] |

| Storage Conditions | Recommended 2-8 °C, dry, tightly closed[1] |

Projected Stability Profile and Potential Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be anticipated under forced degradation conditions.

Hydrolytic Degradation

The ester and chloro functionalities are prone to hydrolysis.

-

Acidic Hydrolysis: Under acidic conditions, the methyl ester is susceptible to hydrolysis, yielding 2-chloro-2-hydroxyiminoacetic acid and methanol. The oxime functionality is generally more stable to acid hydrolysis than the ester.

-

Basic Hydrolysis: In alkaline conditions, saponification of the methyl ester will readily occur. Additionally, the chloro group may be susceptible to nucleophilic substitution by hydroxide ions.

-

Neutral Hydrolysis: In neutral aqueous solutions, hydrolysis of the ester is expected to be the primary degradation pathway, albeit at a slower rate than under acidic or basic conditions.

Photolytic Degradation

The hydroxyimino group (oxime) and the carbon-chlorine bond can be susceptible to photolytic cleavage. Exposure to UV or visible light may induce isomerization of the (Z)-isomer to the (E)-isomer or lead to more extensive degradation through radical mechanisms. Photodegradation studies on other chloro-substituted compounds have shown that dechlorination can be a significant pathway[2].

Thermal Degradation

At elevated temperatures, decarboxylation of the corresponding carboxylic acid (formed from hydrolysis) or other complex degradation and polymerization reactions may occur. The presence of the chloro and oxime groups may influence the thermal stability.

Oxidative Degradation

The hydroxyimino group can be susceptible to oxidation, potentially leading to the formation of nitro or other oxidized species.

A logical workflow for investigating these potential degradation pathways is illustrated in the diagram below.

Caption: Workflow for Forced Degradation Studies.

Recommended Experimental Protocols for Stability Testing

The following protocols are based on the International Council for Harmonisation (ICH) Q1A (R2) guidelines and can be adapted for the specific investigation of this compound stability.

General Setup for Forced Degradation Studies

A general workflow for conducting forced degradation studies is presented below.

Caption: Experimental Workflow for Forced Degradation.

Hydrolytic Stability

-

Preparation of Solutions: Prepare solutions of the compound (e.g., 1 mg/mL) in 0.1 M HCl, deionized water, and 0.1 M NaOH.

-

Incubation:

-

For acidic and neutral conditions, incubate the solutions at an elevated temperature (e.g., 60°C).

-

For basic conditions, maintain the solution at room temperature to avoid rapid degradation.

-

-

Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Sample Preparation for Analysis:

-

Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

-

Dilute all samples to a suitable concentration with the mobile phase.

-

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Photostability

-

Sample Preparation: Expose the compound in both solid and solution (in a photochemically inert solvent) forms. Prepare a control sample wrapped in aluminum foil to protect it from light.

-

Exposure: Expose the samples to a light source according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Analysis: After the exposure period, analyze the exposed and control samples by HPLC.

Thermal Stability

-

Solid State: Place the solid compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH).

-

Solution State: Prepare a solution of the compound in a suitable solvent and incubate at an elevated temperature (e.g., 60°C).

-

Sampling and Analysis: Withdraw samples at various time points and analyze by HPLC.

Oxidative Stability

-

Sample Preparation: Prepare a solution of the compound in a solution of hydrogen peroxide (e.g., 3%).

-

Incubation: Keep the solution at room temperature.

-

Sampling and Analysis: Monitor the degradation over time by taking aliquots at different intervals and analyzing them by HPLC.

Development of a Stability-Indicating Analytical Method

A crucial component of stability testing is the use of a validated stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Table 2: Example HPLC Method Parameters for Stability Indicating Assay

| Parameter | Recommended Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid or phosphate buffer) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | UV detector at a suitable wavelength (determined by UV scan) |

| Injection Volume | 10 µL |

The method must be validated according to ICH Q2(R1) guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness. The specificity is paramount, ensuring that the degradation products are well-separated from the parent compound and from each other.

Conclusion

While direct, published stability data for this compound is scarce, a comprehensive stability profile can be established through a systematic approach using forced degradation studies. The inherent reactivity of the ester, chloro, and hydroxyimino functional groups suggests potential susceptibility to hydrolysis, photolysis, and thermal stress. The experimental protocols and analytical method development guidelines provided in this technical guide offer a robust framework for researchers and drug development professionals to generate the necessary stability data for this important chemical intermediate. This will ensure the development of stable formulations and facilitate regulatory compliance.

References

An In-depth Technical Guide to the Solubility of Methyl (2Z)-2-chloro-2-hydroxyiminoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers available solubility information for methyl (2Z)-2-chloro-2-hydroxyiminoacetate. Due to a lack of directly reported experimental data for this specific compound, this guide provides qualitative solubility information for a closely related structural analog, ethyl 2-chloro-2-(hydroxyimino)acetate, which can serve as a valuable estimation for researchers. Furthermore, a generalized experimental protocol for determining the solubility of organic compounds of this nature is presented, alongside a logical workflow to guide such an investigation.

Estimated Solubility Profile

Based on the information for the ethyl analog, the expected solubility of this compound is summarized below.

| Solvent | Estimated Qualitative Solubility |

| Water | Limited solubility |

| Methanol | Soluble |

| Ethanol | Miscible |

| Acetone | Miscible |

| Ethyl Acetate | Miscible |

Note: This data is for the structural analog, ethyl 2-chloro-2-(hydroxyimino)acetate, and should be used as an estimation for this compound.

Experimental Protocols

While no specific experimental protocols for determining the solubility of this compound have been found, a general method for the gravimetric determination of solubility for a solid organic compound in a given solvent is provided below. This protocol can be adapted for the compound of interest.

Objective: To determine the solubility of a solid organic compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (or compound of interest)

-

Selected solvent(s)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, vacuum filtration setup)

-

Vials or flasks

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed vial. The filter should be of a pore size sufficient to remove all undissolved solids (e.g., 0.45 µm).

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent from the vial using a gentle stream of nitrogen, a rotary evaporator, or by placing it in an oven at a temperature below the compound's decomposition point until a constant weight is achieved.

-

Once the solvent is completely removed, re-weigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved solid is the final weight of the vial minus the initial pre-weighed mass of the empty vial.

-

Solubility can be expressed in various units, such as g/L, mg/mL, or mol/L, by dividing the mass of the dissolved solid by the volume of the solvent in which it was dissolved.

-

Visualized Experimental Workflow

The following diagram illustrates a logical workflow for the characterization of a compound's solubility.

Caption: A logical workflow for determining the solubility of a chemical compound.

Methodological & Application

Application Notes and Protocols: Reactions of Methyl (2Z)-2-chloro-2-hydroxyiminoacetate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (2Z)-2-chloro-2-hydroxyiminoacetate is a versatile synthetic intermediate of significant interest in the pharmaceutical and agrochemical industries. Its reactivity is characterized by the presence of a chlorooxime moiety, which is susceptible to nucleophilic attack, making it a valuable building block for the synthesis of a wide range of bioactive molecules. This document provides detailed application notes and experimental protocols for the reaction of this compound with various nucleophiles, including nitrogen, oxygen, and sulfur-containing compounds. The protocols are based on established synthetic methodologies and provide a foundation for further research and development.

Reaction Overview

The core reaction involves the nucleophilic substitution of the chlorine atom on the oxime carbon of this compound. This reaction typically proceeds via an SN2-type mechanism, where the nucleophile attacks the electrophilic carbon, displacing the chloride ion. The stereochemistry of the oxime is generally retained during the reaction.

A general schematic of the reaction is presented below:

Caption: General reaction of this compound with a nucleophile.

Synthesis of this compound

A common method for the preparation of the title compound involves the nitrosation of methyl chloroacetate followed by chlorination. A representative protocol is provided below.

Experimental Protocol: Synthesis of this compound

-

Nitrosation: To a stirred solution of methyl chloroacetate (1.0 eq) in a suitable solvent such as acetic acid, add a solution of sodium nitrite (1.1 eq) in water dropwise at 0-5 °C.

-

Maintain the temperature for 2 hours, then allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Chlorination: Cool the resulting solution of methyl 2-hydroxyimino-2-chloroacetate to 0-5 °C and bubble chlorine gas through the mixture until saturation is achieved.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Work-up: Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the product by column chromatography on silica gel or by recrystallization.

Reactions with Nitrogen Nucleophiles

This compound readily reacts with a variety of nitrogen nucleophiles, including primary and secondary amines, anilines, and heterocyclic amines. These reactions are fundamental in the synthesis of numerous biologically active compounds, including cephalosporin antibiotics.

Table 1: Reaction of this compound with Nitrogen Nucleophiles

| Nucleophile | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| Ammonia | Methyl (2Z)-2-amino-2-(hydroxyimino)acetate | Dichloromethane | - | 0 - RT | 4 | 75-85 |

| Aniline | Methyl (2Z)-2-(hydroxyimino)-2-(phenylamino)acetate | Ethanol | Triethylamine | RT | 6 | 80-90 |

| 2-Aminothiazole | Methyl (2Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate | Acetonitrile | Pyridine | 0 - RT | 5 | 70-80 |

| Pyrrolidine | Methyl (2Z)-2-(hydroxyimino)-2-(pyrrolidin-1-yl)acetate | Tetrahydrofuran | Potassium Carbonate | RT | 8 | 85-95 |

Experimental Protocol: General Procedure for Reaction with Amines

-

Dissolve this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane, ethanol, acetonitrile) at room temperature.

-

Add the amine nucleophile (1.1 eq) and a base (1.2 eq, e.g., triethylamine, pyridine, or potassium carbonate) to the solution.

-

Stir the reaction mixture at the specified temperature for the indicated time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Caption: Workflow for the reaction with nitrogen nucleophiles.

Reactions with Oxygen Nucleophiles

Reactions with oxygen nucleophiles such as alcohols and phenols, typically carried out in the presence of a base, lead to the formation of O-substituted oxime ethers. These products are key structural motifs in strobilurin-type fungicides.

Table 2: Reaction of this compound with Oxygen Nucleophiles

| Nucleophile | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| Methanol | Methyl (2Z)-2-(hydroxyimino)-2-methoxyacetate | Methanol | Sodium Methoxide | Reflux | 6 | 60-70 |

| Phenol | Methyl (2Z)-2-(hydroxyimino)-2-phenoxyacetate | Acetone | Potassium Carbonate | Reflux | 8 | 75-85 |

| 4-Chlorophenol | Methyl (2Z)-2-((4-chlorophenoxy)imino)acetate | N,N-Dimethylformamide | Sodium Hydride | 0 - RT | 4 | 80-90 |

| Benzyl alcohol | Methyl (2Z)-2-(benzyloxyimino)acetate | Tetrahydrofuran | Sodium Hydride | 0 - RT | 5 | 70-80 |

Experimental Protocol: General Procedure for Reaction with Alcohols/Phenols

-

To a stirred suspension of a base (1.2 eq, e.g., sodium hydride, potassium carbonate) in a dry solvent (e.g., THF, DMF, acetone), add the alcohol or phenol (1.1 eq) at 0 °C.

-

Stir the mixture for 30 minutes at 0 °C to form the corresponding alkoxide or phenoxide.

-

Add a solution of this compound (1.0 eq) in the same solvent dropwise.

-

Allow the reaction to warm to the specified temperature and stir for the indicated time.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Caption: Workflow for the reaction with oxygen nucleophiles.

Reactions with Sulfur Nucleophiles

Sulfur nucleophiles, such as thiols and thiophenols, react efficiently with this compound to yield the corresponding thio-substituted oxime derivatives. These reactions are typically performed in the presence of a base to generate the more nucleophilic thiolate.

Table 3: Reaction of this compound with Sulfur Nucleophiles

| Nucleophile | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| Ethanethiol | Methyl (2Z)-2-(ethylthio)-2-(hydroxyimino)acetate | Ethanol | Sodium Ethoxide | RT | 4 | 85-95 |

| Thiophenol | Methyl (2Z)-2-(hydroxyimino)-2-(phenylthio)acetate | Tetrahydrofuran | Triethylamine | RT | 6 | 90-98 |

| Benzyl Mercaptan | Methyl (2Z)-2-(benzylthio)-2-(hydroxyimino)acetate | Acetonitrile | Potassium Carbonate | Reflux | 5 | 80-90 |

Experimental Protocol: General Procedure for Reaction with Thiols

-

Dissolve the thiol (1.1 eq) and a base (1.2 eq, e.g., triethylamine, potassium carbonate) in a suitable solvent (e.g., ethanol, THF, acetonitrile).

-

To this solution, add this compound (1.0 eq).

-

Stir the mixture at the specified temperature for the indicated duration.

-

Monitor the reaction by TLC.

-

After completion, remove the solvent in vacuo.

-

Take up the residue in an organic solvent and wash with water and brine.

-

Dry the organic phase and concentrate to give the crude product.

-

Purify by column chromatography if necessary.

Signaling Pathways and Applications

The products derived from the reaction of this compound with various nucleophiles have significant applications in drug development and agrochemistry.

-

Cephalosporin Antibiotics: The reaction with 2-aminothiazole derivatives is a key step in the synthesis of the side chains of third and fourth-generation cephalosporins like ceftazidime and cefepime. These antibiotics inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).

Caption: Simplified mechanism of action of cephalosporin antibiotics.

-

Strobilurin Fungicides: The reaction with substituted phenols and other oxygen nucleophiles is employed in the synthesis of strobilurin analogues. These fungicides inhibit mitochondrial respiration in fungi by binding to the Qo site of the cytochrome bc1 complex, thereby blocking ATP synthesis.

Application Notes and Protocols: Methyl (2Z)-2-chloro-2-hydroxyiminoacetate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (2Z)-2-chloro-2-hydroxyiminoacetate is a key chemical intermediate with significant applications in the synthesis of advanced pharmaceuticals, particularly in the development of third-generation cephalosporin antibiotics. Its strategic importance lies in its role as a precursor to the (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetyl side chain, a critical component that confers broad-spectrum antibacterial activity and stability against β-lactamase enzymes to these life-saving drugs. This document provides detailed application notes, experimental protocols, and relevant data concerning the use of this compound in medicinal chemistry.

Core Application: Synthesis of Cephalosporin Side Chains

The primary application of this compound is in the construction of the C-7 acylamido side chain of several third-generation cephalosporins, such as cefotaxime and ceftriaxone. This side chain is crucial for the drug's efficacy, enhancing its binding to penicillin-binding proteins (PBPs) in bacteria and providing resistance to enzymatic degradation by β-lactamases.

The synthesis of the aminothiazolyl-methoxyiminoacetyl side chain typically involves the reaction of this compound with a 2-aminothiazole derivative. The resulting intermediate is then activated and coupled with the 7-aminocephalosporanic acid (7-ACA) nucleus to yield the final antibiotic.

Synthesis of this compound

A general method for the production of lower alkyl 2-chloro-2-hydroxyiminoacetates involves a two-step process: the formation of a lower alkyl 2-hydroxyiminoacetate followed by chlorination[1].

Protocol 1: Synthesis of Methyl 2-hydroxyiminoacetate

-

Reaction Setup: In a suitable reaction vessel, combine chloral, a lower alkanol (e.g., methanol), and a hydroxylamine salt.

-

Catalysis: Add a Lewis acid or a metal oxide that can be converted to a Lewis acid during the reaction.

-

Reaction Conditions: Stir the mixture under controlled temperature and pressure to facilitate the formation of the methyl 2-hydroxyiminoacetate.

-

Work-up and Isolation: Upon completion of the reaction, quench the reaction mixture and extract the product. Purify the crude product by distillation or crystallization to obtain pure methyl 2-hydroxyiminoacetate.

Protocol 2: Chlorination of Methyl 2-hydroxyiminoacetate

-

Reaction Setup: Dissolve the methyl 2-hydroxyiminoacetate obtained from Protocol 1 in a suitable inert solvent.

-

Chlorinating Agent: Introduce a chlorinating agent (e.g., chlorine gas, sulfuryl chloride) to the solution under controlled conditions.

-

Reaction Monitoring: Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Isolation and Purification: Once the reaction is complete, remove the excess chlorinating agent and solvent. Purify the resulting this compound by distillation under reduced pressure or recrystallization.

Application in the Synthesis of Ceftriaxone

Ceftriaxone is a widely used third-generation cephalosporin that features the characteristic (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetyl side chain at the C-7 position. The synthesis of this side chain often utilizes a derivative of this compound.

Workflow for Ceftriaxone Side Chain Synthesis

Caption: Synthesis of the activated aminothiazolyl-methoxyiminoacetyl side chain.

Protocol 3: Synthesis of (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid

-

O-Methylation: Methylate this compound using a suitable methylating agent (e.g., dimethyl sulfate) to yield methyl (2Z)-2-chloro-2-methoxyiminoacetate.

-

Thiazole Ring Formation: React the resulting methoxyimino intermediate with thiourea. This reaction forms the 2-aminothiazole ring, yielding (Z)-methyl 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate.

-

Hydrolysis: Hydrolyze the methyl ester to the corresponding carboxylic acid, (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid.

Protocol 4: Coupling to the 7-ACA Nucleus

-

Activation of the Side Chain: Activate the carboxylic acid of the side chain. A common method involves forming a thioester, for example, with 2-mercaptobenzothiazole.

-

Acylation: Acylate the 7-amino group of 7-amino-3-[[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-as-triazin-3-yl)thio]methyl]-3-cephem-4-carboxylic acid with the activated side chain.[2]

-

Deprotection and Isolation: If protecting groups were used, deprotect the resulting molecule and purify the final ceftriaxone product.

Biological Activity of Cephalosporins with the Aminothiazolyl-methoxyiminoacetyl Side Chain

The introduction of the (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetyl side chain at the C-7 position of the cephalosporin nucleus results in a significant enhancement of antibacterial activity, particularly against Gram-negative bacteria. This moiety also confers stability to many β-lactamase enzymes produced by resistant bacteria.

Mechanism of Action

Caption: Mechanism of action of cephalosporin antibiotics.

Ceftriaxone and other third-generation cephalosporins act by inhibiting the synthesis of the bacterial cell wall.[3] They achieve this by acylating the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan.[3] This disruption of cell wall synthesis leads to a weakened cell wall and ultimately results in bacterial cell lysis and death.[3]

Quantitative Data: Antibacterial Activity of Ceftriaxone

The following table summarizes the minimum inhibitory concentrations (MICs) of ceftriaxone against various bacterial pathogens, demonstrating its broad spectrum of activity.

| Bacterial Species | MIC Range (µg/mL) |

| Staphylococcus aureus | 1 - 8 |

| Streptococcus pneumoniae | ≤0.06 - 2 |

| Escherichia coli | ≤0.06 - 0.5 |

| Klebsiella pneumoniae | ≤0.06 - 0.5 |

| Haemophilus influenzae | ≤0.06 |

| Neisseria gonorrhoeae | ≤0.008 - 0.03 |

| Pseudomonas aeruginosa | 8 - >64 |

Note: MIC values can vary depending on the specific strain and testing methodology.

Conclusion

This compound is a vital building block in medicinal chemistry, enabling the synthesis of the advanced side chains found in many third-generation cephalosporin antibiotics. A thorough understanding of its synthesis and reactivity is crucial for the development of new and improved antibacterial agents. The protocols and data presented here provide a valuable resource for researchers and scientists working in the field of drug discovery and development.

References

Application Notes and Protocols for the Synthesis of Novel Fungicides Using Methyl (2Z)-2-chloro-2-hydroxyiminoacetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis of novel fungicides utilizing methyl (2Z)-2-chloro-2-hydroxyiminoacetate as a key starting material. The protocols are based on established synthetic methodologies for analogous compounds, particularly strobilurin analogues and other fungicides featuring an oxime ether linkage.

Introduction

The oximinoacetate scaffold is a crucial pharmacophore in a significant class of fungicides, most notably the strobilurin family. These fungicides act by inhibiting mitochondrial respiration in fungi, providing broad-spectrum activity against a range of plant pathogens. The synthesis of novel analogues with modifications in the aromatic or heterocyclic portion of the molecule is a key strategy in the development of new fungicides with improved efficacy, spectrum, and resistance profiles.

This compound is a versatile building block for the synthesis of such novel fungicides. Its reactive chloro group allows for nucleophilic substitution by a variety of functionalized phenols and heterocycles, enabling the introduction of diverse structural motifs. This document outlines a general synthetic approach and provides detailed protocols for the synthesis and evaluation of new fungicidal candidates.

Synthetic Strategy

The primary synthetic route involves the nucleophilic substitution of the chlorine atom in this compound by a phenolic or heterocyclic hydroxyl group. This reaction, typically carried out under basic conditions, leads to the formation of a new ether linkage, yielding the target fungicidal compounds. A subsequent optional step can involve the methylation of the oxime hydroxyl group to further modify the compound's properties.

Experimental Protocols

Protocol 1: Synthesis of Novel Phenyl-Oximinoacetate Fungicides

This protocol describes the synthesis of a novel fungicide through the reaction of this compound with a substituted phenol.

Materials:

-

This compound

-

Substituted Phenol (e.g., 4-chloro-2-nitrophenol)

-

Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetone

-

Dimethyl Sulfate (DMS) (for optional methylation)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Etherification:

-

To a solution of the substituted phenol (1.0 mmol) in anhydrous acetone (20 mL), add potassium carbonate (1.5 mmol).

-

Stir the mixture at room temperature for 30 minutes.

-

Add this compound (1.1 mmol) to the reaction mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the intermediate phenyl-hydroxyiminoacetate derivative.

-

-

Optional O-Methylation:

-

Dissolve the purified intermediate (1.0 mmol) in dichloromethane (15 mL).

-

Add potassium carbonate (2.0 mmol) and stir the mixture.

-

Add dimethyl sulfate (1.2 mmol) dropwise at 0 °C.

-

Allow the reaction to stir at room temperature for 8-12 hours.

-

Quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the residue by column chromatography to obtain the final methylated fungicide.

-

Protocol 2: Synthesis of Novel Pyridinyl-Oximinoacetate Fungicides

This protocol details the synthesis of fungicides incorporating a pyridinyl moiety, a common feature in modern agrochemicals.[1][2]

Materials:

-

This compound

-

Substituted 2-hydroxypyridine (e.g., 3-chloro-2-hydroxypyridine)

-

Cesium Carbonate (Cs₂CO₃)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl Acetate

-

Water

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Etherification:

-

To a solution of the substituted 2-hydroxypyridine (1.0 mmol) in anhydrous DMF (10 mL), add cesium carbonate (1.2 mmol).

-

Stir the mixture at room temperature for 15 minutes.

-